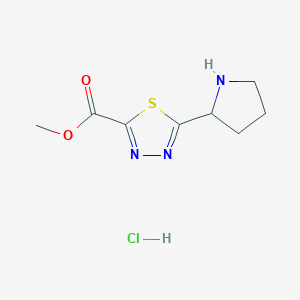
4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C10H14FN3S . It is used for research purposes.
Synthesis Analysis
The synthesis of related compounds such as 6-Ethyl-5-fluoropyrimidin-4-ol has been reported . An effective and simple method for the preparation of 6-ethyl-5-fluoropyrimidin-4-ol is reported. It used formamide instead of formamidine acetate. It is a new cyclization for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol .Molecular Structure Analysis
The molecular structure of “4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .科学的研究の応用
Mechanisms of Action and Therapeutic Potential
4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine is a compound that has not been directly studied; however, its core structure shares similarity with fluoropyrimidines, a class of compounds widely researched for their applications in cancer treatment. Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are critical in the management of various cancers, including colorectal, breast, and gastric cancers. Their primary mechanism involves inhibiting thymidylate synthase, which is essential for DNA synthesis, thereby exerting anticancer effects.
Recent studies have re-evaluated the therapeutic roles of fluoropyrimidines, emphasizing their importance in colorectal cancer treatment. For example, raltitrexed, a specific thymidylate synthase inhibitor, has been suggested as a valuable alternative for patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history, highlighting the evolving therapeutic landscape of these compounds (Avallone et al., 2014).
Pharmacogenetics and Personalized Medicine
The pharmacogenetics of fluoropyrimidines has also been a significant area of research, focusing on individual variability in drug metabolism and toxicity. Studies on dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for fluoropyrimidine catabolism, have identified genetic polymorphisms that can affect drug toxicity and efficacy. This research supports personalized medicine approaches, suggesting that genetic testing for DPD activity could guide dosing and minimize toxicities for patients undergoing fluoropyrimidine-based therapy (Del Re et al., 2017).
Toxicity and Safety Profiles
Understanding the toxicity profiles of fluoropyrimidines has been crucial in improving patient outcomes. While effective, these drugs can cause severe adverse reactions, such as gastrointestinal and hematological toxicities, which often lead to treatment discontinuation. Research has focused on identifying mechanisms of toxicity and strategies to mitigate these effects, including the use of uridine triacetate as an antidote for life-threatening toxicities (Falvella et al., 2015).
Emerging Therapeutic Roles
Fluoropyrimidines continue to be integral in novel therapeutic strategies, including combination therapies with other chemotherapeutic agents or targeted therapies. The development of oral prodrugs like capecitabine has improved patient convenience and allowed for more flexible dosing schedules without compromising efficacy. Studies have explored the combination of fluoropyrimidines with other drugs, demonstrating promising results in the treatment of advanced colorectal and gastric cancers, reflecting their enduring relevance in cancer therapy (Malet-Martino & Martino, 2002).
特性
IUPAC Name |
4-(6-ethyl-5-fluoropyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3S/c1-2-8-9(11)10(13-7-12-8)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLYSQDZEUTSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCSCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Ethyl-5-fluoropyrimidin-4-yl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)


![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)
![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)
![Rel-ethyl (3aR,8aS)-octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylate hydrochloride](/img/structure/B2632629.png)
![2-[(2-Fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2632632.png)
![N-benzyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2632633.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2632635.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)
![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2632646.png)